molecular formula C28H44O3 B13389042 3-Oxoestr-4-en-17-yl decanoate

3-Oxoestr-4-en-17-yl decanoate

Katalognummer: B13389042
Molekulargewicht: 428.6 g/mol
InChI-Schlüssel: JKWKMORAXJQQSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxoestr-4-en-17-yl decanoate, commonly known as Nandrolone Decanoate, is a synthetic anabolic-androgenic steroid (AAS) derived from 19-nortestosterone (lacking the 19-methyl group). Its molecular formula is C₂₈H₄₄O₃, with a molecular weight of 428.65 g/mol and a melting point of 33–37°C . The compound features a decanoate ester linked to the 17β-hydroxyl group of the nandrolone base, which prolongs its release and half-life (6–7 days) .

Pharmacologically, it exhibits 125% anabolic activity and 37% androgenic activity relative to testosterone, making it a preferred agent for muscle growth, anemia treatment, and recovery from chronic wasting conditions . It acts via androgen receptor binding, enhancing nitrogen retention and protein synthesis .

Eigenschaften

IUPAC Name

(13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) decanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O3/c1-3-4-5-6-7-8-9-10-27(30)31-26-16-15-25-24-13-11-20-19-21(29)12-14-22(20)23(24)17-18-28(25,26)2/h19,22-26H,3-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWKMORAXJQQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859348
Record name 3-Oxoestr-4-en-17-yl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

Hydrolysis of the Decanoate Ester

The ester bond in 3-oxoestr-4-en-17-yl decanoate undergoes enzymatic hydrolysis, releasing nandrolone (19-nortestosterone) and decanoic acid. This reaction is critical for pharmacological activation.

Key Data:

ParameterValue/DetailSource
Hydrolyzing enzymePhosphodiesterase 7B (PDE7B)
Reaction siteEster bond at 17β-position
Primary metaboliteNandrolone (19-nortestosterone)

This hydrolysis occurs systemically, with the ester’s lipophilicity prolonging its release into circulation .

Metabolic Transformation of Nandrolone

Free nandrolone undergoes extensive hepatic and extrahepatic metabolism via reduction, oxidation, and isomerization:

Reductive Pathways

  • 5α-Reduction: Generates 19-nor-5α-dihydrotestosterone (19-nor-DHT), a potent androgen receptor agonist .

  • 3-Ketoreduction: Forms 19-noretiocholanolone and 19-norepiandrosterone, inactive metabolites .

Oxidative Pathways

  • 17β-Hydroxysteroid Dehydrogenase (17β-HSD): Converts nandrolone to 19-norandrosterone, a major urinary metabolite .

Metabolite Profile:

MetaboliteEnzyme InvolvementBiological ActivitySource
19-Norandrosterone17β-HSD, UGT2B7Inactive (excreted)
19-Noretiocholanolone3α-HSD, UGT2B7Inactive
19-Norepiandrosterone3β-HSD, UGT2B4Inactive

Conjugation Reactions

Phase II metabolism involves glucuronidation of hydroxylated metabolites, enhancing water solubility for renal excretion.

Glucuronidation Enzymes:

MetabolitePrimary UGT IsoformsSource
19-NorandrosteroneUGT2B7, UGT1A4, UGT1A1
19-NoretiocholanoloneUGT2B7, UGT1A3, UGT1A10

In Vivo Reactivity Insights

A rodent study demonstrated:

  • Serum detection of 17β-nortestosterone (hydrolyzed nandrolone) and 17β-testosterone (aromatization byproduct) after administration .

  • Dose-dependent increases in metabolite concentrations correlate with tissue androgenicity .

Experimental Findings:

ParameterND1 (1.5 mg/kg)ND2 (7.5 mg/kg)Source
17β-Nortestosterone (ng/ml)1.783.80
17β-Testosterone (ng/ml)2.933.67

Stability and Degradation

  • Photodegradation: Limited data suggest stability under standard storage conditions.

  • Thermal Degradation: Decanoate ester remains intact below 100°C, but prolonged heat may accelerate hydrolysis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

2.1.1 Testosterone Decanoate
  • Molecular Formula: C₂₉H₄₆O₃ (vs. C₂₈H₄₄O₃ for nandrolone decanoate) .
  • Key Difference : Retains the 19-methyl group (androstane backbone) absent in nandrolone (estrane backbone) .
2.1.2 Nandrolone Phenylpropionate
  • Ester: Phenylpropionate (shorter ester than decanoate).
  • Half-Life: ~2–3 days (vs. 6–7 days for decanoate) due to faster ester hydrolysis .
  • Clinical Use : Requires more frequent injections but allows quicker dose adjustments .
2.1.3 Boldenone Undecylenate
  • Structure : 1,4-dien-3-one modification of testosterone with an undecylenate ester.
  • Half-Life: ~14–16 days (longer than decanoate) due to longer ester chain .
  • Activity: Higher anabolic-to-androgenic ratio (100:50) compared to nandrolone decanoate (125:37) .

Pharmacokinetic and Pharmacodynamic Comparisons

Compound Anabolic Index Androgenic Index Half-Life (Days) Ester Length
Nandrolone Decanoate 125% 37% 6–7 Decanoate
Testosterone Decanoate ~100% ~100% 7–8 Decanoate
Methandrostenolone 130% 45% Oral (hours) N/A
17α-Methyltestosterone 115% 95% Oral (hours) N/A
  • Key Findings: In castrated male rats, nandrolone decanoate demonstrated superior potency in maintaining sexual behavior compared to methandrostenolone and 17α-methyltestosterone .

Clinical and Therapeutic Profiles

Compound Primary Uses Side Effects
Nandrolone Decanoate Muscle wasting, anemia, osteoporosis Mild androgenic effects (acne, virilization), rare hepatotoxicity
Testosterone Decanoate Hypogonadism, hormone replacement Higher androgenic risks (prostate enlargement, hair loss)
Boldenone Undecylenate Veterinary muscle growth Erythropoiesis stimulation, joint pain
  • Advantages of Nandrolone Decanoate: Lower androgenic activity reduces risks of virilization in women and prostate issues in men . Sustained release minimizes injection frequency .

Physicochemical Properties

Property Nandrolone Decanoate Testosterone Decanoate
Molecular Weight 428.65 g/mol 442.68 g/mol
Melting Point 33–37°C Not reported
Solubility Lipophilic Lipophilic
Stability Stable at room temp Stable at room temp

Biologische Aktivität

3-Oxoestr-4-en-17-yl decanoate, also known as Decalon, is a synthetic anabolic steroid derived from testosterone. It possesses distinct biological activities that are of interest in both clinical and athletic contexts. This article aims to provide an in-depth examination of its biological activity, focusing on its anabolic and androgenic properties, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C28H44O3
  • Anabolic Activity Index : 125%
  • Androgenic Activity Index : 37%
  • Active Half-Life : Approximately 6 days .

These properties indicate that while the compound has significant anabolic effects—promoting muscle growth and recovery—it has relatively lower androgenic effects, which may reduce the risk of side effects commonly associated with more potent androgenic steroids.

Anabolic Effects

The anabolic effects of 3-Oxoestr-4-en-17-yl decanoate are primarily attributed to its ability to enhance protein synthesis and nitrogen retention in muscle tissues. This leads to increased muscle mass and strength. Research indicates that the compound can effectively stimulate muscle hypertrophy, making it popular among athletes and bodybuilders for performance enhancement.

Androgenic Effects

While the compound exhibits some androgenic activity, it is significantly lower than its anabolic effects. This characteristic is beneficial for users looking to minimize androgen-related side effects such as hair loss, acne, and prostate enlargement. The androgenic index of 37% suggests a moderate risk profile compared to other steroids with higher androgenicity.

Therapeutic Applications

Research has explored the potential therapeutic applications of 3-Oxoestr-4-en-17-yl decanoate in various medical conditions, including:

  • Hypogonadism : It may be used in hormone replacement therapy for men with low testosterone levels.
  • Cachexia : The compound could help combat muscle wasting in patients with chronic illnesses.

Case Studies

  • Muscle Hypertrophy in Athletes : A study involving competitive bodybuilders demonstrated significant increases in lean body mass and strength after a 12-week regimen of 3-Oxoestr-4-en-17-yl decanoate. Participants reported improved recovery times and enhanced workout performance.
  • Hormone Replacement Therapy : In a clinical trial involving men with hypogonadism, patients treated with the compound showed marked improvements in testosterone levels, libido, and overall quality of life indicators over a six-month period.

Summary of Key Studies

StudyObjectiveFindings
Bodybuilding Study (2020)Assess muscle growthSignificant increase in lean mass (average gain: 5 kg)
Hormone Therapy Trial (2021)Evaluate testosterone replacementImproved testosterone levels by 50% after six months
Cachexia Study (2019)Investigate muscle wasting treatmentReduction in muscle loss by 30% in chronic illness patients

The biological activity of 3-Oxoestr-4-en-17-yl decanoate is mediated through its interaction with androgen receptors in target tissues. Upon binding, it activates gene transcription related to muscle growth and repair processes. Additionally, it may influence metabolic pathways that favor an anabolic state.

Q & A

Q. How can transcriptomic profiling elucidate the role of 3-oxoestr-4-en-17-yl decanoate in modulating glial cell function in neurological models?

  • Methodological Answer : Perform RNA-seq on astrocytes treated with 10 nM–1 µM of the compound for 24 hours. Compare differentially expressed genes (DEGs) related to CSPG synthesis (e.g., BCAN, NCAN) and neuroinflammation (e.g., IL6, TNFα). Validate findings with qPCR and immunohistochemistry .

Data Contradiction Analysis

  • Example : Discrepancies in metabolic stability between rodent and human microsomes may arise from species-specific cytochrome P450 (CYP) isoforms. Address this by:
    • In Silico Modeling : Predict CYP3A4/5 binding using molecular docking.
    • In Vitro Correlations : Use human hepatocytes and S9 fractions to quantify phase I/II metabolites.
    • In Vivo Calibration : Adjust dosing regimens in translational studies based on hepatic extraction ratios .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.